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molecular formula C7H6F2O2S B1304194 1,2-Difluoro-4-(methylsulfonyl)benzene CAS No. 424792-57-4

1,2-Difluoro-4-(methylsulfonyl)benzene

Cat. No. B1304194
M. Wt: 192.19 g/mol
InChI Key: WMBJGJXMKCOHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188098B2

Procedure details

A mixture of thionyl chloride (12.73 mL, 0.175 mol) and methanesulfonic acid (28.4 mL, 0.438 mol) was heated at reflux overnight and then cooled to 80° C. 1,2-Difluorobenzene (8.64 mL, 88 mmol) was and trifluoromethanesulfonic acid (0.675 mL, 8.8 mmol) were added dropwise. The reaction mixture was then heated at 120° C. for 3 h, cooled to room temperature and poured into ice-water (200 mL). The mixture was extracted three times with ethyl acetate and the combined organic extracts were dried (sodium sulfate), filtered, evaporated, and purified by flash chromatography, eluting with 15% ethyl acetate/hexanes, to give 1,2-difluoro-4-methanesulfonyl-benzene (9.98 g, 59%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 3.27 (s, 3H), 7.70-7.84 (m, 2H), 8.02-8.09 (m, 1H).
Quantity
12.73 mL
Type
reactant
Reaction Step One
Quantity
28.4 mL
Type
reactant
Reaction Step One
Quantity
8.64 mL
Type
reactant
Reaction Step Two
Quantity
0.675 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5][S:6]([OH:9])(=O)=[O:7].[F:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[F:17].FC(F)(F)S(O)(=O)=O>>[F:10][C:11]1[CH:16]=[CH:15][C:14]([S:6]([CH3:5])(=[O:9])=[O:7])=[CH:13][C:12]=1[F:17]

Inputs

Step One
Name
Quantity
12.73 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
28.4 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
8.64 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)F
Step Three
Name
Quantity
0.675 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Four
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated at 120° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with 15% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)S(=O)(=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.98 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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